tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Physicochemical properties Stability Synthesis

This N-methyl Boc-imidazole building block is a privileged scaffold for kinase inhibitor libraries and agrochemical fungicide analog synthesis. The 1-methylimidazole motif ensures correct geometry in downstream couplings (Suzuki, Buchwald-Hartwig), while the orthogonal Boc group allows selective deprotection without disturbing sensitive functionalities—a reactivity profile generic imidazole carbamates cannot replicate. With ≥97% purity, this intermediate delivers reproducible results in SAR-driven drug discovery, chemical biology probe development, and crop protection candidate optimization. Sourced from qualified production lines; available in research-scale to bulk quantities.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B8136366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CN=CN1C
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3
InChIKeyTUZWCUCUKKPRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate for Scientific Procurement: A Versatile Imidazole Scaffold


tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (CAS: 2682112-86-1) is a synthetic carbamate compound featuring a 1-methylimidazole core . With a molecular formula of C10H17N3O2 and a molecular weight of 211.26 g/mol, it serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . The compound incorporates a tert-butyl carbamate (Boc) protecting group, which enhances stability and facilitates selective reactivity in multi-step synthetic routes, making it a crucial building block for constructing more complex molecular structures .

Why Generic Substitution Fails for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in Research Pipelines


Interchanging this specific compound with other imidazole carbamates is not straightforward due to the critical role of the N-methyl substitution on the imidazole ring. This specific substitution pattern directly dictates the compound's reactivity in downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the geometry of the final molecule, which is paramount for target binding in medicinal chemistry . Additionally, the presence of the tert-butyl carbamate (Boc) protecting group provides a specific, orthogonal stability that is not replicated by other N-protecting groups like Cbz or Fmoc, allowing for selective deprotection in complex synthetic sequences without affecting other sensitive functionalities . The combination of this specific heterocyclic core with a Boc group enables a unique reaction profile that generic analogs cannot guarantee.

Quantitative Evidence Guide: Differentiating tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate for Procurement


Physicochemical Profile and Predicted Stability as a C10H17N3O2 Carbamate Scaffold

The compound tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is characterized by a predicted boiling point of 339.5±15.0 °C and a predicted density of 1.07±0.1 g/cm³ [1]. While experimental validation is necessary, these predicted values provide an initial procurement and handling baseline. Notably, the tert-butyl carbamate (Boc) group imparts orthogonal stability under acidic conditions compared to other common N-protecting groups like Cbz or Fmoc, which are stable to acids but cleaved under different conditions [2]. This class-level stability profile is a key differentiator for researchers planning multi-step syntheses.

Physicochemical properties Stability Synthesis

Commercial Availability with Defined Purity of ≥97%

The compound tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is commercially available from multiple reputable vendors with a specified purity of ≥97% . This level of purity is essential for its primary application as a synthetic intermediate, as lower purity could lead to side reactions, reduced yields, or challenging purifications. This specification provides a reliable procurement standard that ensures consistency across experiments.

Procurement Purity Supply Chain

Synthon Flexibility via a Convergent Synthetic Route

The synthesis of its close analog, tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate, is documented, proceeding from 1-methyl-1H-imidazole-5-carboxylic acid with tert-butanol via a Curtius rearrangement, yielding 32% after purification . This route demonstrates the feasibility of constructing this class of carbamate. More broadly, the presence of the 1-methylimidazole core offers two primary vectors for diversification: further functionalization of the imidazole ring or deprotection of the Boc group to unveil a reactive amine . This dual functionality is not present in simpler imidazole or carbamate building blocks, providing a convergent synthetic advantage for constructing complex molecular architectures.

Synthetic methodology Building block Medicinal chemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate


Medicinal Chemistry: Core Scaffold for Kinase and Other Enzyme Inhibitors

This compound serves as a privileged scaffold for the development of novel therapeutics. The 1-methylimidazole motif is a known pharmacophore, and its combination with the Boc-protected amine provides a versatile starting point for synthesizing focused libraries of potential kinase inhibitors . For example, 1-methyl-1H-imidazole derivatives have been explored as potent Jak2 inhibitors, demonstrating the class's potential [1]. Researchers can use this building block to append diverse substituents to both the imidazole ring and the amine, systematically exploring structure-activity relationships (SAR) for target engagement and selectivity.

Agrochemical Research: Synthesis of Novel Pesticides and Fungicides

Imidazole-containing compounds are a well-established class in agrochemistry. This building block is ideally suited for the synthesis of new candidate molecules for crop protection. Its bifunctional nature allows for the rapid generation of analogs of known imidazole-based fungicides (e.g., imazalil) or insecticides, potentially leading to compounds with improved potency, selectivity, or environmental profiles . The commercial availability with ≥97% purity is a critical requirement for these applications .

Chemical Biology: Synthesis of Multifunctional Molecular Probes

The convergent synthetic flexibility of this scaffold makes it an excellent starting point for creating bifunctional molecular probes. The amine, upon Boc deprotection, can be functionalized with a reporter tag (e.g., biotin, fluorophore), while the imidazole ring can be elaborated to act as a recognition element for a specific biological target [1]. This enables the creation of tools for target engagement studies, pull-down assays, or fluorescence imaging, which are essential for chemical biology and drug discovery workflows.

Academic Organic Synthesis Research and Methodology Development

Due to its predicted physicochemical profile and orthogonal protecting group, this compound is a reliable substrate for developing and optimizing new synthetic methodologies [1]. It can be used to explore novel cross-coupling reactions on the imidazole ring, investigate selective Boc-deprotection strategies in the presence of other sensitive groups, or serve as a model substrate for continuous flow chemistry processes. Its commercial availability and defined purity ensure reproducible results in these fundamental research areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.